N-(2-chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by its unique structural features, including a chlorobenzyl group, a dimethylphenyl group, and a tetrahydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with an appropriate nucleophile.
Attachment of Dimethylphenyl Group: This could be done via a Friedel-Crafts alkylation reaction.
Incorporation of Tetrahydrothiophene Ring: This step might involve a cyclization reaction followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-5-phenyl-3-isoxazolecarboxamide: Lacks the dimethyl and tetrahydrothiophene groups.
N-(2-Chlorobenzyl)-5-(3,4-dimethylphenyl)-3-isoxazolecarboxamide: Lacks the tetrahydrothiophene group.
N-(2-Chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(tetrahydro-3-thiophenyl)-3-isoxazolecarboxamide: Lacks the sulfone group.
Uniqueness
The presence of the sulfone group in the tetrahydrothiophene ring and the dimethyl groups on the phenyl ring make N-(2-CHLOROBENZYL)-5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-3-ISOXAZOLECARBOXAMIDE unique. These structural features may impart specific chemical reactivity and biological activity that distinguish it from similar compounds.
Properties
Molecular Formula |
C23H23ClN2O4S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-7-8-17(11-16(15)2)22-12-21(25-30-22)23(27)26(19-9-10-31(28,29)14-19)13-18-5-3-4-6-20(18)24/h3-8,11-12,19H,9-10,13-14H2,1-2H3 |
InChI Key |
QMDUIEDUMMOVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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